molecular formula C4H7ClF3NS B2996300 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride CAS No. 2490406-69-2

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride

Cat. No.: B2996300
CAS No.: 2490406-69-2
M. Wt: 193.61
InChI Key: QZHJHXUPBAPXOT-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfanyl)azetidine hydrochloride is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen ring) substituted at the 3-position with a trifluoromethylsulfanyl (-SCF₃) group. This substituent confers unique physicochemical properties, including increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJHXUPBAPXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride typically involves the reaction of azetidine with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfanyl chloride in the presence of a base to facilitate the substitution reaction on the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield trifluoromethylsulfinyl or trifluoromethylsulfonyl derivatives.

Scientific Research Applications

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring’s ring strain also contributes to its reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in the substituent at the 3-position of the azetidine ring (Table 1):

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
3-(Trifluoromethylsulfanyl)azetidine HCl* -SCF₃ C₄H₇ClF₃NS 193.62 Sulfur-linked trifluoromethyl group
3-(Trifluoromethyl)azetidine HCl -CF₃ C₄H₇ClF₃N 161.56 Direct trifluoromethyl attachment
3-Methanesulfonylazetidine HCl -SO₂CH₃ C₄H₁₀ClNO₂S 171.64 Sulfonyl group enhances polarity
3-Fluoroazetidine HCl -F C₃H₇ClFN 123.55 Electronegative fluorine substituent
3-(3-Chlorophenoxy)azetidine HCl -O-C₆H₄-Cl C₉H₁₁Cl₂NO 220.10 Aromatic ether linkage

*Theoretical values for the target compound, inferred from analogs.

  • Electronic Effects : The -SCF₃ group (target compound) is less polar than sulfonyl (-SO₂CF₃) but more lipophilic than -CF₃ or -O-CF₃, influencing membrane permeability .
  • Steric Considerations : Bulky substituents like -O-C₆H₄-Cl () reduce conformational flexibility compared to smaller groups like -F .

Physicochemical Properties

  • Lipophilicity : The -SCF₃ group increases logP compared to -CF₃ or -SO₂CH₃, enhancing blood-brain barrier penetration in neuroactive compounds .
  • Solubility: Polar groups (e.g., -SO₂CH₃) improve aqueous solubility, whereas aromatic substituents (e.g., phenoxy) reduce it .
  • Stability : Sulfanyl (-S-) groups are prone to oxidation, unlike stable sulfonyl (-SO₂-) or trifluoromethyl (-CF₃) groups .

Stability and Reactivity

  • Oxidative Sensitivity : The -SCF₃ group in the target compound may oxidize to -SO₂CF₃ under physiological conditions, altering bioactivity .
  • Acid/Base Stability : Azetidine hydrochlorides generally exhibit good stability in acidic conditions but may degrade in strongly basic environments .

Biological Activity

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C4H6F3N
  • Molecular Weight : 143.09 g/mol
  • CAS Number : 50989381

The compound features a trifluoromethylsulfanyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to increased biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following points summarize its mechanisms:

  • Receptor Binding : The compound may exhibit high affinity for specific receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Gene Expression Modulation : The compound may affect gene expression related to cellular proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been noted for their ability to inhibit tumor growth through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

A study highlighted that azetidine derivatives can induce caspase activation, leading to increased apoptosis in various cancer cell lines .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Compounds with trifluoromethylsulfanyl groups have shown:

  • Activity against Gram-positive and Gram-negative bacteria.
  • Potential effectiveness against fungal pathogens.

These effects are likely mediated through the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

In Vivo Studies

In vivo studies conducted on animal models have demonstrated the compound's safety profile and therapeutic potential. For example, a study involving SCID mice indicated that doses up to 50 mg/kg were well tolerated without significant weight loss, establishing a maximum tolerated dose (MTD) for further pharmacodynamics evaluation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its lipophilic nature may facilitate better membrane permeability, enhancing bioavailability.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts microbial cell membranes
In Vivo ToleranceMTD established in SCID mice

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-(Trifluoromethylsulfanyl)azetidine hydrochloride?

The synthesis of azetidine derivatives typically involves cyclization or functionalization of pre-existing azetidine scaffolds. For example, 3-hydroxymethylazetidine hydrochloride can be synthesized via reductive amination or nucleophilic substitution, followed by purification using column chromatography and recrystallization . Characterization should include:

  • Purity analysis : HPLC with UV detection (e.g., C18 reverse-phase column, acetonitrile/water mobile phase) .
  • Structural confirmation : 1^1H/13^{13}C NMR to verify the azetidine ring and trifluoromethylsulfanyl group, and ESI-MS for molecular weight validation .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility profiling : Test in common solvents (DMSO, water, ethanol) using nephelometry or UV-Vis spectroscopy. For example, related azetidine hydrochlorides exhibit solubility >5 mg/mL in DMSO .
  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally show improved stability in anhydrous conditions .

Advanced Research Questions

Q. What mechanistic approaches are used to evaluate the neuroprotective effects of 3-(Trifluoromethylsulfanyl)azetidine derivatives?

  • In vitro models : Use SH-SY5Y or BV2 microglial cells treated with neurotoxins (e.g., MPP+ or LPS). Measure cytotoxicity via MTT assay and apoptosis markers (Bcl-2/Bax ratio) via Western blot .
  • Oxidative stress pathways : Quantify ROS production using DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 staining .
  • Inflammatory signaling : ELISA for cytokines (IL-1β, TNF-α) and Western blot for NLRP3 inflammasome components .

Q. How can researchers resolve contradictions in cytotoxicity data across different studies?

Discrepancies may arise from variations in:

  • Cell lines : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) exhibit differing sensitivities .
  • Dosage : Optimize concentrations using dose-response curves (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds .
  • Experimental endpoints : Combine short-term (24 hr) viability assays with long-term (72 hr) apoptosis markers .

Q. What strategies are recommended for studying the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

  • In vitro BBB models : Use co-cultures of brain endothelial cells and astrocytes to measure permeability (Papp) .
  • In vivo distribution : Administer radiolabeled compound (e.g., 14^{14}C) to rodents, followed by LC-MS/MS analysis of plasma and brain homogenates .
  • Metabolite identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF-MS .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of trifluoromethylsulfanyl-containing azetidines?

  • Optimize reaction conditions : Use anhydrous solvents (THF, DMF) and catalysts like Pd/C for hydrogenation .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) to the azetidine nitrogen to prevent side reactions .
  • Scale-up considerations : Switch from batch to flow chemistry for improved heat and mass transfer .

Q. What advanced techniques are used to confirm target engagement in cellular models?

  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with a biotinylated derivative of the compound .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., NLRP3) and assess rescue effects .

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